molecular formula C16H10N5O3S+ B12737032 Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt CAS No. 72102-79-5

Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt

Cat. No.: B12737032
CAS No.: 72102-79-5
M. Wt: 352.3 g/mol
InChI Key: UGDJFOWIOGZLGX-UHFFFAOYSA-O
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Description

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonic acid group, a naphtho-triazole ring, and a benzenediazonium group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt typically involves multiple steps:

    Formation of the Naphtho-triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho-triazole ring.

    Diazotization: The benzenediazonium group is introduced via diazotization of aniline derivatives using nitrous acid under cold conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can participate in substitution reactions, forming azo compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

    Substitution: Coupling reactions with phenols or amines under alkaline conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Azo compounds with various functional groups.

Scientific Research Applications

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for azo dyes.

    Biology: Employed in labeling and detection of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: The diazonium group can interact with nucleophiles, leading to the formation of stable azo compounds.

    Pathways Involved: The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2H-naphtho(1,2-d)triazole-5-sulphonic acid
  • 2,2’-Stilbenedisulfonic acid, 4-[[1-[(4-chloro-6-ethoxy-o-tolyl)carbamoyl]acetonyl]azo]-4’-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)

Uniqueness

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical transformations and stability.

Properties

CAS No.

72102-79-5

Molecular Formula

C16H10N5O3S+

Molecular Weight

352.3 g/mol

IUPAC Name

4-(5-sulfobenzo[e]benzotriazol-2-yl)benzenediazonium

InChI

InChI=1S/C16H9N5O3S/c17-18-10-5-7-11(8-6-10)21-19-14-9-15(25(22,23)24)12-3-1-2-4-13(12)16(14)20-21/h1-9H/p+1

InChI Key

UGDJFOWIOGZLGX-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+]#N)S(=O)(=O)O

Origin of Product

United States

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